Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen and sulfur atoms within its ring structure
Vorbereitungsmethoden
The synthesis of Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate typically involves multi-step organic reactions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . This reaction results in the formation of the desired heterocyclic ring structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, phenylhydrazine, and sodium sulfide . For example, the compound reacts with hydrazine to form hydrazone derivatives, which can further undergo cyclization to form pyrazole derivatives. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-inflammatory and anticancer agent . Its unique ring structure allows it to interact with various biological targets, making it a promising candidate for drug development. In materials science, the compound is explored for its potential use in the synthesis of novel materials with unique properties. Additionally, it is used as an intermediate in the synthesis of other complex organic compounds .
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory molecules . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular pathways involved may vary depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate can be compared to other heterocyclic compounds such as pyridazines and pyridazinones . These compounds also contain nitrogen atoms within their ring structures and exhibit a wide range of biological activities. the presence of the sulfur atom in this compound provides it with unique chemical properties, making it distinct from other similar compounds. Some similar compounds include pyridazine, pyridazinone, and their derivatives .
Eigenschaften
Molekularformel |
C8H7N3O3S |
---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
methyl 3-oxo-4H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O3S/c1-14-8(13)4-2-9-7-6(10-4)11-5(12)3-15-7/h2H,3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
AIGJTSPVUWHYKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C2C(=N1)NC(=O)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.